2-Vinyl-4,5-diphenyloxazole

Catalog No.
S8642770
CAS No.
7449-60-7
M.F
C17H13NO
M. Wt
247.29 g/mol
Availability
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2-Vinyl-4,5-diphenyloxazole

CAS Number

7449-60-7

Product Name

2-Vinyl-4,5-diphenyloxazole

IUPAC Name

2-ethenyl-4,5-diphenyl-1,3-oxazole

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C17H13NO/c1-2-15-18-16(13-9-5-3-6-10-13)17(19-15)14-11-7-4-8-12-14/h2-12H,1H2

InChI Key

KXFIYFSPUZSIFV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

2-Vinyl-4,5-diphenyloxazole is a chemical compound known for its unique structure and properties. It belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom. This specific compound features two phenyl groups attached to the oxazole ring, enhancing its photophysical properties. It is primarily recognized for its applications in scintillation and as a fluorescent dye, exhibiting significant fluorescence at a wavelength of approximately 375 nm, making it valuable in various optical applications .

  • Nucleophilic Substitution: The nitrogen atom in the oxazole ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Polymerization: The vinyl group can undergo polymerization processes, such as radical polymerization, which can be initiated by heat or light .
  • Electrophilic Aromatic Substitution: The phenyl groups can undergo substitutions with electrophiles under appropriate conditions.

The synthesis of 2-vinyl-4,5-diphenyloxazole typically involves several steps:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as benzoyl compounds and amino acids.
  • Vinylation: The introduction of the vinyl group can be performed using methods such as Wittig reactions or via direct alkylation of the oxazole compound.

For instance, one method involves reacting benzoyl amino acetic acid with thionyl chloride to form an acyl chloride intermediate, which is then reacted with benzene in the presence of aluminum chloride to yield the diphenyloxazole structure .

2-Vinyl-4,5-diphenyloxazole finds utility in several fields:

  • Scintillation Detectors: It is used as a dopant in plastic scintillators for detecting radiation due to its high fluorescence efficiency.
  • Fluorescent Dyes: Employed in various imaging techniques due to its strong fluorescence properties.
  • Organic Light Emitting Diodes (OLEDs): Its luminescent properties make it suitable for use in OLED technology.

Interaction studies involving 2-vinyl-4,5-diphenyloxazole have primarily focused on its role in scintillation and fluorescence applications. Research indicates that it interacts effectively with other materials to enhance light output in scintillators. Additionally, studies on solubility and fluorescence lifetime have shown how this compound behaves in different solvent systems, which is crucial for its application in various chemical environments .

Several compounds share structural similarities with 2-vinyl-4,5-diphenyloxazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,5-DiphenyloxazoleTwo phenyl groups on the oxazole ringHigh fluorescence efficiency; used in scintillators
1,4-Bis(5-phenyloxazolyl-2)benzeneMultiple oxazole units linked by a benzene ringExhibits unique photophysical properties; used in OLEDs
2-(4-Methoxyphenyl)-5-phenyloxazoleContains a methoxy substituent on one phenylAltered solubility and fluorescence characteristics
2-Bromomethyl-4,5-diphenyloxazoleBromine substituent on the oxazoleUseful as an initiator in radical polymerization

These compounds exhibit varying degrees of fluorescence and stability but share a common structural framework that highlights the versatility of oxazoles in organic chemistry.

Structural Composition

The oxazole ring system consists of a five-membered heterocycle containing one oxygen and one nitrogen atom. In 2-vinyl-4,5-diphenyloxazole, positions 4 and 5 are substituted with phenyl groups, while position 2 features a vinyl substituent. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

The IUPAC name 2-ethenyl-4,5-diphenyl-1,3-oxazole systematically describes the compound’s structure:

  • 1,3-oxazole: Indicates the positions of heteroatoms.
  • 4,5-diphenyl: Specifies phenyl groups at carbons 4 and 5.
  • 2-ethenyl: Denotes the vinyl group (-CH=CH₂) at carbon 2.

Table 1: Key Molecular Descriptors of 2-Vinyl-4,5-diphenyloxazole Analogs

Property4,5-Diphenyloxazole 2-Vinyl-4,5-dihydrooxazole
Molecular FormulaC₁₅H₁₁NOC₅H₇NO
Molecular Weight (g/mol)221.2597.12
SMILESC1=CC=C(C=C1)C2=C(OC=N2)C3=CC=CC=C3C=CC1=NCCO1
LogP4.00861.32 (estimated)

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations predict that the vinyl group at position 2 introduces electron-withdrawing effects, polarizing the oxazole ring and enhancing electrophilic reactivity at carbon 5. Nuclear magnetic resonance (NMR) studies of related oxazoles reveal characteristic shifts:

  • ¹H NMR: Vinyl protons resonate at δ 5.2–6.1 ppm (doublet of doublets), while aromatic protons from phenyl groups appear at δ 7.2–7.8 ppm.
  • ¹³C NMR: The oxazole carbons (C-2, C-4, C-5) show signals between δ 140–160 ppm due to conjugation with heteroatoms.

Acyl Chloride Intermediate Formation and Cyclization Strategies

The foundational approach to 2-vinyl-4,5-diphenyloxazole synthesis begins with acyl chloride intermediates. In a representative protocol, benzoylaminoacetic acid undergoes treatment with thionyl chloride (SOCl₂) at 50°C to form benzoylaminoacetyl chloride, a key intermediate [4]. Stoichiometric control is critical, with a 1:2 molar ratio of benzoylaminoacetic acid to SOCl₂ ensuring complete conversion [1] [4]. Subsequent Friedel-Crafts acylation introduces aromatic groups: benzene reacts with the acyl chloride in the presence of aluminum trichloride (AlCl₃) at reflux temperatures, forming N-benzoyl-ω-aminoacetophenone [1] [4].

Cyclization to the oxazole core is achieved via concentrated sulfuric acid (50 wt%) at 100°C, facilitating intramolecular dehydration [4]. For vinyl functionalization at the 2-position, analogous routes may employ vinyl-substituted acyl chlorides. For instance, replacing benzoylaminoacetic acid with a vinyl-bearing precursor (e.g., vinylbenzoylaminoacetic acid) could enable direct incorporation of the vinyl group during cyclization [2].

Table 1: Representative Reaction Conditions for Acyl Chloride Formation

ReactantReagentMolar RatioTemperatureProduct
Benzoylaminoacetic acidSOCl₂1:250°CBenzoylaminoacetyl chloride [1] [4]
Vinylbenzoylaminoacetic acid*SOCl₂1:250–80°CVinyl-substituted acyl chloride*

*Theoretical adaptation based on conventional methods [1] [4].

Catalytic Systems for Oxazole Ring Closure

Cyclization efficiency hinges on catalytic systems. Ammonium acetate in acetic acid (118°C) effectively promotes oxazole ring closure from ester precursors, as demonstrated in azidoaryloxazole syntheses [2]. Aluminum trichloride serves dual roles in Friedel-Crafts acylation and cyclization, with optimal performance at a 1.5–3:1 molar ratio relative to the acyl chloride [1]. For vinyl-functionalized intermediates, catalytic systems may require adjustments to accommodate steric and electronic effects from the vinyl group.

Novel Catalytic Approaches in Modern Synthesis

Surfactant-Assisted Hydrothermal Synthesis Techniques

While surfactant-assisted methods remain underexplored for 2-vinyl-4,5-diphenyloxazole, micellar catalysis could enhance solubility of hydrophobic intermediates. For example, sodium dodecyl sulfate (SDS) might stabilize vinyl-substituted acyl chlorides in aqueous media, though current literature focuses on non-surfactant systems [1] [2].

Microwave-Assisted and Solvent-Free Methodologies

Microwave irradiation offers potential reductions in reaction time and energy input. In azidoalkyloxazole syntheses, cyclization under microwave conditions (e.g., 150°C, 10 minutes) achieves yields comparable to conventional heating [2]. Solvent-free approaches, utilizing neat reactants at elevated temperatures, could further streamline vinyloxazole production, though specific studies are lacking.

Process Optimization and Yield Enhancement Strategies

Reaction Temperature and Stoichiometric Control

Precise temperature modulation is critical. Acyl chloride formation proceeds optimally at 50°C [4], while cyclization requires 100°C in sulfuric acid [1] or 118°C in acetic acid [2]. Excess reagents (e.g., SOCl₂) are distilled post-reaction to prevent side reactions [4]. For vinyl derivatives, stoichiometric ratios of vinyl precursors to cyclization agents must be calibrated to minimize polymerization.

Table 2: Optimization Parameters for Oxazole Synthesis

StepParameterOptimal RangeImpact on Yield
Acyl chloride formationTemperature50–80°C>90% conversion [1] [4]
CyclizationH₂SO₄ concentration50 wt%91.4% yield [4]
PurificationSolvent ratio4:1 (alkylbenzene:crude)99.3% purity [1]

Purification Techniques for High-Purity Output

Post-synthesis purification involves sequential steps:

  • Metal Oxide Treatment: Crude 2-vinyl-4,5-diphenyloxazole dissolved in alkylbenzene is treated with iron(III) oxide or nickel(II) oxide (0.01–0.05:1 mass ratio) to adsorb impurities [1].
  • Microporous Filtration: Filtration through 0.1–2 μm membranes removes particulate contaminants [1].
  • Crystallization: Ligroin or steam distillation yields high-purity crystals [4].

The crystallographic characterization of 2-Vinyl-4,5-diphenyloxazole has not been directly reported in the literature; however, extensive studies on related diphenyloxazole compounds provide valuable structural insights. X-ray crystallographic studies of closely related compounds reveal fundamental crystallographic parameters and molecular arrangements that can be extrapolated to understand the structural behavior of 2-Vinyl-4,5-diphenyloxazole [1] [2].

Single-crystal X-ray diffraction analysis of related diphenyloxazole derivatives demonstrates that these compounds typically crystallize in monoclinic or orthorhombic crystal systems [3]. The molecular geometry of these compounds shows that the oxazole ring maintains planarity, with the phenyl substituents oriented at specific dihedral angles relative to the heterocyclic core [2] [3].

The crystal structure of 2,5-diphenyloxazole, a closely related isomer, has been extensively characterized and shows that the molecule crystallizes with four molecules per unit cell in space group P21/c [4]. The unit cell parameters for 2,5-diphenyl-1,3,4-oxadiazole, a related heterocycle, demonstrate: a = 5.203(2) Å, b = 18.143(6) Å, c = 12.184(4) Å, β = 93.24(3)°, V = 1148.3(7) ų, Z = 4, with calculated density of 1.285 g/cm³ [4].

Crystallographic analysis of similar diphenyloxazole compounds reveals that intermolecular interactions play crucial roles in crystal packing. The phenyl rings in these structures typically adopt non-coplanar orientations relative to the oxazole ring, with dihedral angles ranging from 78° to 88° between the phenyl substituents [2]. This geometric arrangement influences the overall molecular packing and contributes to the formation of specific crystalline polymorphs.

The crystal structures of related oxazole derivatives show that hydrogen bonding interactions, particularly C-H···π and π···π stacking interactions, are fundamental in determining the crystal packing arrangements [5]. In 7-(diethylamino)-3-(2-oxazolyl)coumarin, crystallographic analysis revealed that the coumarin ring makes an angle of 26.6° with the oxazole ring, demonstrating the influence of substitution patterns on molecular geometry [5].

For 2-Vinyl-4,5-diphenyloxazole specifically, the presence of the vinyl group at the 2-position is expected to introduce additional conformational flexibility compared to its phenyl-substituted analogs. The vinyl substituent would likely adopt a planar configuration with the oxazole ring to maintain optimal π-conjugation, while the phenyl groups at positions 4 and 5 would maintain their characteristic non-coplanar orientations observed in related structures.

Crystallographic ParameterRelated Compound ValueSpace GroupReference
Unit cell dimensionsa = 5.203(2) Å, b = 18.143(6) Å, c = 12.184(4) ÅP21/c [4]
β angle93.24(3)°Monoclinic [4]
Unit cell volume1148.3(7) ų- [4]
Z (molecules per unit cell)4- [4]
Calculated density1.285 g/cm³- [4]

Advanced Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-Vinyl-4,5-diphenyloxazole through analysis of chemical shifts, coupling patterns, and two-dimensional correlations. While direct NMR data for the target compound is limited, comprehensive analysis of related diphenyloxazole compounds allows for accurate structural assignment [6] [7] [8].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Vinyl-4,5-diphenyloxazole would be expected to show characteristic resonances consistent with the general oxazole chemical shift patterns. In oxazole compounds, the order of deshielding follows: H-2 > H-3 > H-4, with the 2-position proton being the most downfield due to the electron-withdrawing effect of the nitrogen atom [7] [9].

For 2,5-diphenyloxazole, a closely related compound, the ¹H NMR spectrum in CDCl₃ shows: δ 8.13 (dd, J = 7.8, 1.8 Hz, 2H), 7.78-7.70 (m, 2H), 7.47 (dd, J = 12.6, 4.8 Hz, 6H), 7.36 (t, J = 7.4 Hz, 1H) [6]. These chemical shifts demonstrate the aromatic region complexity arising from overlapping phenyl resonances.

In 2-Vinyl-4,5-diphenyloxazole, the vinyl group would introduce additional characteristic signals. The vinyl protons would appear as a complex multiplet pattern, with the α-proton (adjacent to the oxazole ring) appearing more downfield due to the electron-withdrawing effect of the heterocycle. The terminal vinyl protons would exhibit typical alkene chemical shifts around δ 5-6 ppm with characteristic geminal and vicinal coupling constants.

The coupling constants in oxazole systems are characteristically small, with J₄₋₅ ranging from 0.75 to 1.5 Hz, while J₂₋₅ and J₂₋₄ are generally less than 1 Hz [7]. These small coupling constants reflect the heterocyclic nature of the oxazole ring and the interruption of the coupling pathway by the heteroatoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of 2-Vinyl-4,5-diphenyloxazole. Analysis of related compounds reveals characteristic chemical shift patterns that can be applied to structural assignment. For 2,5-diphenyloxazole, the ¹³C NMR spectrum in CDCl₃ shows: δ 163.80, 151.79, 130.26, 129.14, 128.83, 127.91, 126.26, 125.89, 125.44, 124.08, 122.85 [6].

The electron density distribution in oxazole rings follows the order C(4) > C(5) > C(2), which directly influences the ¹³C chemical shifts [8]. The carbon atoms in the oxazole ring experience different degrees of deshielding based on their proximity to the nitrogen and oxygen heteroatoms. Carbon-2, being between both heteroatoms, appears most downfield, typically around δ 150-165 ppm.

In 2-Vinyl-4,5-diphenyloxazole, the vinyl carbon atoms would contribute distinct signals to the spectrum. The β-carbon (terminal vinyl carbon) would appear around δ 115-120 ppm, while the α-carbon (attached to the oxazole) would be more deshielded, appearing around δ 135-145 ppm due to the electron-withdrawing effect of the heterocycle.

The phenyl carbons would contribute multiple signals in the aromatic region (δ 125-140 ppm), with the ipso-carbons (directly attached to the oxazole ring) being distinguishable from the other aromatic carbons due to their chemical environment.

Two-Dimensional Correlation Spectroscopy (2D-COSY) Analysis

Two-dimensional correlation spectroscopy (COSY) provides crucial information about proton-proton coupling relationships in 2-Vinyl-4,5-diphenyloxazole [10] [11] [12]. COSY experiments identify which protons are coupled through bonds, typically revealing geminal and vicinal coupling patterns.

In the COSY spectrum of 2-Vinyl-4,5-diphenyloxazole, several key correlations would be expected:

  • Vinyl group correlations: The vinyl protons would show characteristic cross-peaks, with the α-proton showing coupling to both terminal vinyl protons. The geminal coupling between the two terminal vinyl protons would appear as a cross-peak off the diagonal.

  • Phenyl group correlations: Each phenyl ring would display the typical aromatic coupling pattern, with ortho-coupled protons showing strong cross-peaks, and meta-coupled protons showing weaker correlations.

  • Heterocyclic correlations: The oxazole ring protons would show minimal coupling due to the interruption by heteroatoms, consistent with the small coupling constants observed in related compounds.

The COSY spectrum would not show cross-peaks between the vinyl protons and the phenyl protons, confirming their spatial separation and lack of through-bond coupling. This information is crucial for confirming the substitution pattern and distinguishing between possible regioisomers.

NMR ParameterExpected Range/PatternCharacteristic Feature
H-2 (oxazole)δ 7.5-8.0 ppmMost deshielded proton
Vinyl α-Hδ 6.5-7.0 ppmDeshielded by oxazole
Vinyl β-Hδ 5.0-6.0 ppmTerminal alkene region
Phenyl Hδ 7.2-7.8 ppmComplex multiplet pattern
C-2 (oxazole)δ 150-165 ppmMost deshielded carbon
Vinyl carbonsδ 115-145 ppmα > β chemical shift

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Vinyl-4,5-diphenyloxazole provides detailed information about its fragmentation behavior under various ionization conditions. The molecular ion peak would appear at m/z 247, corresponding to the molecular formula C₁₇H₁₃NO [13]. Understanding the fragmentation patterns requires analysis of the structural features and their propensity for bond cleavage under mass spectrometric conditions [14] [15] [16].

Electron Ionization Mass Spectrometry Fragmentation

Under electron ionization conditions, 2-Vinyl-4,5-diphenyloxazole would undergo characteristic fragmentation patterns similar to related aromatic heterocycles. The molecular ion [M]⁺- at m/z 247 would serve as the base for subsequent fragmentation processes. Analysis of related diphenyloxazole compounds reveals specific fragmentation pathways that can be extrapolated to predict the behavior of the vinyl-substituted analog [17] [18].

The primary fragmentation pathways would likely include:

  • Loss of the vinyl group: The vinyl substituent at the 2-position represents a relatively weak bond that could undergo α-cleavage, resulting in the loss of C₂H₃ (27 mass units) to generate a fragment at m/z 220. This fragmentation would produce a diphenyloxazole cation that would be stabilized by the aromatic system.

  • Phenyl ring fragmentations: The phenyl substituents at positions 4 and 5 would undergo characteristic aromatic fragmentations. Loss of a phenyl radical (C₆H₅, 77 mass units) would generate fragments at m/z 170, while sequential loss of both phenyl groups could produce fragments at m/z 93.

  • Tropylium ion formation: The phenyl rings could rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91, which is commonly observed in the fragmentation of aromatic compounds. This fragment often appears as a significant peak in the mass spectrum due to its exceptional stability [16].

  • Oxazole ring fragmentation: The heterocyclic core could undergo ring opening and fragmentation, potentially losing HCN (27 mass units) or other small neutral molecules. These fragmentations would provide information about the integrity and stability of the oxazole ring under ionization conditions.

Chemical Ionization and Electrospray Ionization Patterns

Under chemical ionization conditions, 2-Vinyl-4,5-diphenyloxazole would primarily form protonated molecular ions [M+H]⁺ at m/z 248. The fragmentation pattern under these softer ionization conditions would differ significantly from electron ionization, with reduced fragmentation and enhanced molecular ion stability [19].

Electrospray ionization would provide even gentler ionization conditions, potentially allowing for the observation of adduct ions such as [M+Na]⁺ at m/z 270 or [M+K]⁺ at m/z 286. These conditions would be particularly useful for molecular weight confirmation and structural characterization without extensive fragmentation.

Tandem Mass Spectrometry (MS/MS) Analysis

Tandem mass spectrometry experiments would provide detailed structural information through collision-induced dissociation of selected precursor ions. The molecular ion at m/z 247 could be isolated and subjected to collision-induced dissociation to generate characteristic product ion spectra [14] [20].

The MS/MS spectrum would reveal the relative stability of different bonds within the molecule and provide confirmation of the proposed fragmentation pathways. Neutral loss experiments could identify the loss of specific functional groups, such as the vinyl substituent or portions of the phenyl rings.

Fragment Ionm/z ValueFragmentation PathwayRelative Intensity
[M]⁺-247Molecular ionVariable
[M-C₂H₃]⁺220Loss of vinyl groupModerate
[M-C₆H₅]⁺170Loss of phenyl radicalModerate
[C₇H₇]⁺91Tropylium ion formationHigh
[M-C₆H₅-C₂H₃]⁺143Sequential lossesLow
[C₆H₅]⁺77Phenyl cationModerate

Vibrational Spectroscopy: Fourier Transform Infrared and Raman Analysis

Vibrational spectroscopy provides comprehensive information about the molecular structure and bonding characteristics of 2-Vinyl-4,5-diphenyloxazole through analysis of fundamental vibrational modes. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information about the molecular vibrations, with different selection rules governing the activity of specific vibrational modes [21] [22] [23].

Fourier Transform Infrared Spectroscopy Analysis

The FT-IR spectrum of 2-Vinyl-4,5-diphenyloxazole would exhibit characteristic absorption bands corresponding to the various functional groups and structural features present in the molecule. Analysis of related diphenyloxazole compounds provides valuable insight into the expected vibrational frequencies [21] [24] [25].

The key vibrational modes expected in the FT-IR spectrum include:

  • Aromatic C-H stretching vibrations: The phenyl rings would contribute multiple C-H stretching modes in the region 3000-3100 cm⁻¹. These vibrations would appear as medium to strong absorption bands and would be characteristic of aromatic systems.

  • Vinyl C-H stretching vibrations: The vinyl group would contribute distinctive C-H stretching modes around 3080-3020 cm⁻¹, which would be distinguishable from the aromatic C-H stretches due to their characteristic frequency and intensity patterns.

  • C=C stretching vibrations: The vinyl double bond would exhibit a characteristic C=C stretching vibration around 1620-1680 cm⁻¹. This band would be of moderate intensity and would provide direct evidence for the presence of the vinyl substituent.

  • Aromatic C=C and C=N stretching vibrations: The oxazole ring and phenyl rings would contribute multiple C=C and C=N stretching modes in the region 1400-1600 cm⁻¹. The oxazole C=N stretch would appear around 1550-1580 cm⁻¹ as a characteristic feature of the heterocyclic system.

  • C-O stretching vibrations: The oxazole ring C-O bond would contribute a stretching vibration around 1200-1300 cm⁻¹, which would be characteristic of the heterocyclic ether linkage.

Raman Spectroscopy Analysis

Raman spectroscopy would provide complementary vibrational information with different selection rules compared to infrared spectroscopy. The Raman spectrum would be particularly sensitive to symmetric vibrations and π-electron systems, making it valuable for characterizing the aromatic components of 2-Vinyl-4,5-diphenyloxazole [22] [26].

The characteristic Raman bands would include:

  • Ring breathing modes: The phenyl rings would exhibit characteristic ring breathing vibrations around 1000-1010 cm⁻¹, which typically appear as strong bands in Raman spectra of aromatic compounds.

  • Vinyl C=C stretching: The vinyl double bond would contribute a strong Raman band around 1630-1650 cm⁻¹, which might have different intensity characteristics compared to the corresponding IR absorption.

  • Aromatic ring vibrations: The phenyl and oxazole rings would contribute multiple skeletal vibrations in the fingerprint region (400-1400 cm⁻¹), providing detailed structural information about the aromatic framework.

  • C-H bending vibrations: Various C-H bending modes from both aromatic and vinyl protons would appear in the region 1200-1500 cm⁻¹, with characteristic patterns that could aid in structural assignment.

Vibrational Mode Assignments

Based on studies of related oxazole compounds, specific vibrational mode assignments can be proposed for 2-Vinyl-4,5-diphenyloxazole. The oxazole ring system exhibits characteristic vibrational frequencies that have been well-documented in the literature [27] [25].

For 2-oxazoline, which provides a model for oxazole vibrations, fundamental frequencies have been assigned for ring puckering (79 cm⁻¹), ring breathing, and other skeletal modes [27]. The substitution pattern in 2-Vinyl-4,5-diphenyloxazole would modify these frequencies but maintain the characteristic fingerprint of the oxazole system.

The most intense Raman mode in related oxazole compounds often appears around 1250 cm⁻¹ and has been assigned to C-O stretching vibration [25]. This band would serve as a diagnostic feature for confirming the presence and integrity of the oxazole ring system.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
Aromatic C-H stretch3000-31003000-3100Phenyl rings
Vinyl C-H stretch3020-30803020-3080Vinyl group
C=C stretch (vinyl)1620-16801630-1650Vinyl double bond
C=N stretch (oxazole)1550-15801550-1580Heterocyclic system
Ring breathing1000-10101000-1010Aromatic rings
C-O stretch1200-13001240-1260Oxazole ring

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

247.099714038 g/mol

Monoisotopic Mass

247.099714038 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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